molecular formula C19H19N5O2 B4571757 7-butyl-2-(4-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

7-butyl-2-(4-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Cat. No.: B4571757
M. Wt: 349.4 g/mol
InChI Key: ULYSADPBJIIAEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Butyl-2-(4-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a heterocyclic compound featuring a fused pyrido-triazolopyrimidinone scaffold. Its structure integrates a pyridine ring fused with a triazolopyrimidinone core, substituted at the 2-position with a 4-methoxyphenyl group and at the 7-position with a butyl chain. This substitution pattern is critical for modulating its physicochemical and pharmacological properties.

Properties

IUPAC Name

11-butyl-4-(4-methoxyphenyl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2/c1-3-4-10-23-11-9-16-15(18(23)25)12-20-19-21-17(22-24(16)19)13-5-7-14(26-2)8-6-13/h5-9,11-12H,3-4,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULYSADPBJIIAEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=CC2=C(C1=O)C=NC3=NC(=NN23)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-butyl-2-(4-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a member of the pyrido-triazolo-pyrimidine family, which has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activities associated with this compound, focusing on its antitumor properties and other pharmacological effects.

Chemical Structure

The compound's structure can be described as follows:

  • Core Structure : Pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
  • Substituents :
    • Butyl group at position 7
    • Methoxyphenyl group at position 2

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that include cyclization and substitution processes. The characterization is often performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of the compound.

Antitumor Activity

Recent studies have indicated that derivatives of pyrido-triazolo-pyrimidines exhibit significant antitumor activity. For instance:

  • In Vitro Studies : A study on related compounds demonstrated potent antitumor effects against various cancer cell lines, including MCF7 (human breast adenocarcinoma) and others. The most active compounds showed IC50 values as low as 3.74 mg/mL, indicating strong cytotoxicity against cancer cells .
  • Mechanism of Action : The antitumor activity is believed to be mediated through the inhibition of key enzymes involved in cell cycle regulation such as cyclin-dependent kinases (CDKs) and checkpoint kinases .

Other Pharmacological Activities

In addition to antitumor effects, compounds in this class have shown potential in other areas:

  • Antimicrobial Activity : Some derivatives have demonstrated antibacterial and antifungal properties. For example, triazole-containing compounds have been noted for their effectiveness against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentration (MIC) values ranging from 0.125 to 8 μg/mL .
  • Anticonvulsant and Anti-inflammatory Effects : The broader class of triazoles has been explored for anticonvulsant and anti-inflammatory activities, suggesting that modifications to the core structure may yield compounds with diverse therapeutic applications .

Table 1: Summary of Biological Activities

Activity TypeAssay TypeResultReference
AntitumorMCF7 Cell LineIC50 = 3.74 mg/mL
AntibacterialMIC AssayMIC = 0.125–8 μg/mL
AntifungalVarious FungiSignificant activity noted
AnticonvulsantAnimal ModelsActivity observed

Case Studies

  • Case Study on Antitumor Activity :
    • A series of pyrido-triazolo-pyrimidine derivatives were synthesized and tested for their cytotoxicity against various cancer cell lines. The study concluded that specific substitutions significantly enhanced the potency of these compounds.
  • Case Study on Antimicrobial Properties :
    • Another investigation focused on the antimicrobial efficacy of triazole derivatives against common pathogens. The results indicated that certain structural modifications led to enhanced antibacterial activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to the triazolopyrimidinone family, which is extensively studied for medicinal applications. Below is a systematic comparison with structurally and functionally related derivatives:

Table 1: Structural and Functional Comparison of Triazolopyrimidinone Derivatives

Compound Name Substituents Synthesis Method Key Pharmacological/Physicochemical Properties References
7-Butyl-2-(4-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one 2-(4-methoxyphenyl), 7-butyl, pyrido-fused ring Not explicitly detailed in evidence Presumed enhanced lipophilicity due to butyl chain; potential modulation of CNS targets (inferred from analogs) N/A
5-(Chloromethyl)-2-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one (S1-TP) 2-(4-methoxyphenyl), 5-(chloromethyl) Condensation of triazole and pyrimidine precursors Exhibits redox activity; electrochemical behavior studied via voltammetry on carbon electrodes
7-(4-Methoxyphenyl)-5-phenyl-4,5-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine 7-(4-methoxyphenyl), 5-phenyl Multi-step synthesis involving cyclocondensation Dual activity: glucokinase activation and dipeptidyl peptidase-4 inhibition (antidiabetic)
2-Amino-5-cyclopropyl-6-(4-methylbenzyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one (19) 5-cyclopropyl, 6-(4-methylbenzyl) BMIM-PF6 ionic liquid-mediated synthesis Non-specific CNS activity; optimized solubility via polar substituents
2-Amino-6-(3-chlorobenzyl)-5-hexyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one (32) 5-hexyl, 6-(3-chlorobenzyl) BMIM-PF6 ionic liquid-mediated synthesis Enhanced lipophilicity and potential blood-brain barrier penetration due to hexyl chain

Key Insights

Structural Modifications and Lipophilicity :

  • The butyl chain in the target compound likely enhances lipophilicity compared to shorter alkyl chains (e.g., cyclopropyl in Compound 19) or polar groups (e.g., chloromethyl in S1-TP). This property may influence bioavailability and CNS penetration, as seen in Compound 32 with a hexyl chain .
  • The 4-methoxyphenyl group at the 2-position is a conserved feature in S1-TP and the target compound, suggesting its role in redox activity or receptor binding .

Synthetic Routes: BMIM-PF6 ionic liquid is a common solvent for synthesizing triazolopyrimidinones, enabling regioselective reactions and high yields (e.g., Compounds 19 and 32) . In contrast, S1-TP derivatives utilize conventional condensation methods, which may limit scalability compared to ionic liquid-based approaches .

Pharmacological Activities: The pyrido-fused ring in the target compound distinguishes it from non-fused analogs (e.g., S1-TP or Compound 19). This structural feature could alter binding affinity to enzymes like glucokinase or dipeptidyl peptidase-4, as observed in related compounds .

Biological Target Specificity: Compounds with bulky aryl groups (e.g., 4-methylbenzyl in Compound 19) often exhibit non-specific CNS effects, whereas derivatives with polar substituents (e.g., morpholinomethyl in S3-TP) show improved solubility but reduced membrane permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-butyl-2-(4-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Reactant of Route 2
Reactant of Route 2
7-butyl-2-(4-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.